molecular formula C17H30O3 B14544192 Tert-butyl 11-methyl-3-oxododec-6-enoate CAS No. 62151-26-2

Tert-butyl 11-methyl-3-oxododec-6-enoate

Cat. No.: B14544192
CAS No.: 62151-26-2
M. Wt: 282.4 g/mol
InChI Key: SXPRPLQQFDEAMM-UHFFFAOYSA-N
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Description

Tert-butyl 11-methyl-3-oxododec-6-enoate is an organic compound with the molecular formula C17H32O3 It is a member of the ester family, characterized by the presence of a tert-butyl group, a methyl group, and a keto group on a dodec-6-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 11-methyl-3-oxododec-6-enoate typically involves esterification reactions. One common method is the reaction of 11-methyl-3-oxododec-6-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can be employed to achieve high conversion rates. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 11-methyl-3-oxododec-6-enoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The ester and keto groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 11-methyl-3-oxododec-6-enoic acid.

    Reduction: Formation of 11-methyl-3-hydroxydodec-6-enoate.

    Substitution: Formation of tert-butyl derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 11-methyl-3-oxododec-6-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 11-methyl-3-oxododec-6-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester and keto groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic hydrolysis, leading to the release of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxobutanoate
  • Tert-butyl 2-methyl-3-oxobutanoate
  • Tert-butyl 4-methyl-3-oxopentanoate

Uniqueness

Tert-butyl 11-methyl-3-oxododec-6-enoate is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

62151-26-2

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

tert-butyl 11-methyl-3-oxododec-6-enoate

InChI

InChI=1S/C17H30O3/c1-14(2)11-9-7-6-8-10-12-15(18)13-16(19)20-17(3,4)5/h6,8,14H,7,9-13H2,1-5H3

InChI Key

SXPRPLQQFDEAMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCCC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

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